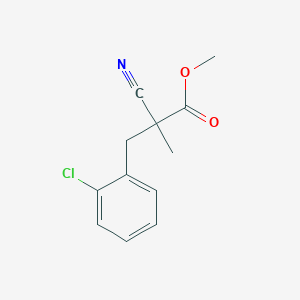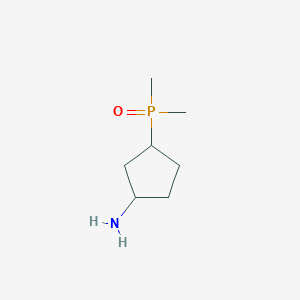![molecular formula C13H14N4O2S2 B2810635 1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea CAS No. 1334369-46-8](/img/structure/B2810635.png)
1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Novel thiazolyl urea derivatives, including those similar in structure to 1-(2-Methoxyethyl)-3-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)urea, have been synthesized and structurally analyzed. Such compounds have demonstrated promising antitumor activities, highlighting their potential in cancer research (Ling et al., 2008).
Biological Evaluation in Medicinal Chemistry
- Urea and bis-urea derivatives, including structures analogous to the subject compound, have been synthesized and evaluated for their biological activity. These compounds show significant antiproliferative effects against various cancer cell lines, suggesting their utility in developing anticancer drugs (Perković et al., 2016).
Application in Pharmacology
- Specific urea derivatives, akin to the compound , have been studied for their potential as anthelmintic agents. These studies reveal insights into the modification of heterocyclic rings, which could lead to the discovery of active analogs with therapeutic applications (Sarkar et al., 2013).
Inhibitor Development in Neuroscience
- Thiazolyl urea derivatives, closely related to the compound , have been used to develop inhibitors for specific enzymes like glycogen synthase kinase 3β (GSK-3β). These studies contribute to the understanding of drug development for neurodegenerative disorders (Vasdev et al., 2005).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-7-15-10-9(20-7)4-3-8-11(10)21-13(16-8)17-12(18)14-5-6-19-2/h3-4H,5-6H2,1-2H3,(H2,14,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJBBURVIFFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2810553.png)



![4-[(3-Oxobenzo[f]chromene-2-carbonyl)amino]benzoic acid](/img/structure/B2810559.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2810560.png)
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2810561.png)


![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)


